molecular formula C25H26ClNO6S B8117283 cis-Clopidogrel-MP derivative-13C,d3

cis-Clopidogrel-MP derivative-13C,d3

Cat. No.: B8117283
M. Wt: 508.0 g/mol
InChI Key: FNCOEMFSIDGTAR-SGACHCECSA-N
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Description

cis-Clopidogrel-MP Derivative-13C,d3: is a stable isotope-labeled derivative of clopidogrel, a widely used antiplatelet medication. This compound is specifically labeled with carbon-13 and deuterium, making it valuable for research purposes, particularly in pharmacokinetics and metabolism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP Derivative-13C,d3 involves several steps, starting with the precursor clopidogrel. The key steps include:

  • Isotope Labeling: Incorporation of carbon-13 and deuterium into the clopidogrel molecule.

  • Chemical Modifications: Specific reactions to introduce the desired isotopic labels while maintaining the structural integrity of the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process is carried out under controlled conditions to achieve the desired isotopic enrichment.

Types of Reactions:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to achieve desired properties.

  • Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and aldehydes.

  • Substitution Products: Derivatives with altered functional groups.

Scientific Research Applications

Chemistry: cis-Clopidogrel-MP Derivative-13C,d3 is used in chemical research to study the metabolic pathways and mechanisms of clopidogrel. Its isotopic labeling allows for precise tracking of the compound within biological systems.

Biology: In biological research, this compound helps in understanding the pharmacokinetics and pharmacodynamics of clopidogrel. It is used in studies involving platelet aggregation and cardiovascular research.

Medicine: The compound is utilized in clinical research to investigate the efficacy and safety of clopidogrel in various patient populations. It aids in the development of personalized medicine approaches.

Industry: In the pharmaceutical industry, this compound is used to develop and test new formulations and delivery methods for clopidogrel.

Mechanism of Action

Mechanism of Action: Clopidogrel works by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to produce its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation and aggregation.

Molecular Targets and Pathways: The primary molecular target is the P2Y12 receptor on platelets. The pathways involved include the ADP signaling pathway and the coagulation cascade.

Comparison with Similar Compounds

  • Clopidogrel: The unlabelled form of the compound.

  • Prasugrel: Another antiplatelet medication with a similar mechanism of action.

  • Ticagrelor: A reversible P2Y12 receptor antagonist.

Uniqueness: cis-Clopidogrel-MP Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed metabolic studies that are not possible with the unlabelled compound. This makes it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1/i1+1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOEMFSIDGTAR-SGACHCECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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